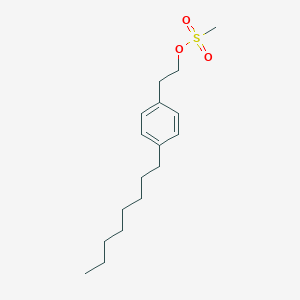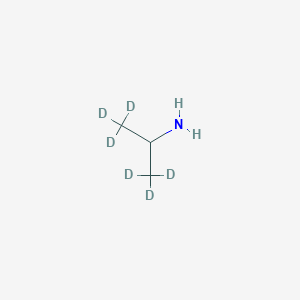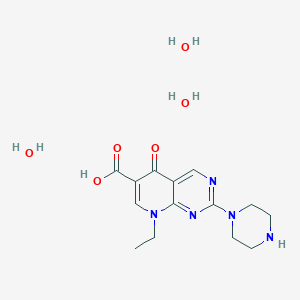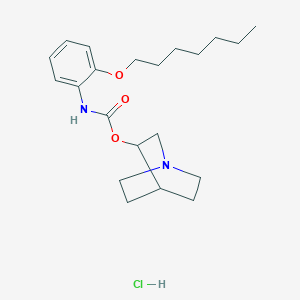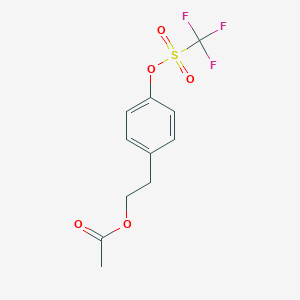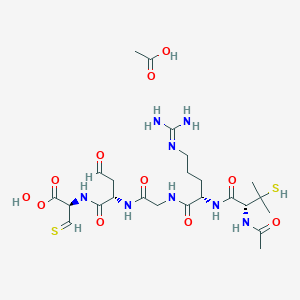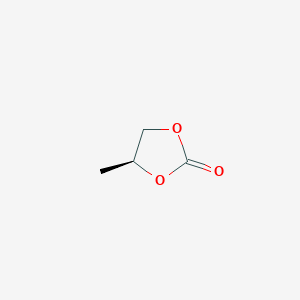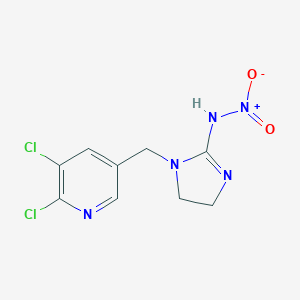
1-甲基吡咯烷
概述
描述
N-甲基吡咯烷: 是一种有机化合物,化学式为C₅H₁₁N。它是一种五元杂环胺,其中氮原子被整合到环结构中。 该化合物以其多功能性而闻名,被广泛用作合成各种医药和农用化学品的中间体 .
科学研究应用
化学: N-甲基吡咯烷被用作合成各种杂环化合物的构建单元。 它也被用作有机反应的催化剂 .
生物学: 在生物学研究中,N-甲基吡咯烷被用作合成生物活性分子的试剂 .
作用机制
N-甲基吡咯烷的作用机制涉及它与各种分子靶标和途径的相互作用。它在有机反应中充当亲核试剂,促进形成新的化学键。 在生物系统中,它可以与酶和受体相互作用,影响它们的活性并导致各种生理效应 .
与相似化合物的比较
相似化合物:
吡咯烷: 一种具有五元环结构但没有甲基的类似化合物。
N-甲基-2-吡咯烷酮: 一种具有类似结构但具有一个额外羰基的相关化合物。
四氢吡咯: N-甲基吡咯烷合成的前体
独特性: N-甲基吡咯烷因其在各种化学反应中的高反应性和多功能性而独树一帜。 它能够作为亲核试剂并参与广泛的反应,使其成为工业和研究应用中宝贵的中间体 .
生化分析
Biochemical Properties
1-Methylpyrrolidine is involved in various biochemical reactions. It is extensively used in the synthesis of pyrrolidine based ionic liquids
Cellular Effects
Pyrrolidine alkaloids, a class of compounds to which 1-Methylpyrrolidine belongs, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Molecular Mechanism
It is known that the compound is involved in the synthesis of pyrrolidine based ionic liquids
Dosage Effects in Animal Models
Some pyrrolidine alkaloids have been identified to exert toxic effects on animal organs .
Metabolic Pathways
It is known that the compound is used in the synthesis of pyrrolidine based ionic liquids .
准备方法
合成路线和反应条件:
四氢吡咯的还原甲基化: 该方法涉及四氢吡咯与甲醛在还原剂存在下的反应.
四氢吡咯的催化甲基化: 该方法使用甲醇或二氧化碳作为甲基化剂.
N-甲基吡咯烷酮的加氢: 该方法涉及N-甲基吡咯烷酮的加氢,生成N-甲基吡咯烷.
工业生产方法: 已经开发出一种绿色高效的一锅法用于N-甲基吡咯烷的工业生产。该方法涉及在铜和镍改性的ZSM-5催化剂存在下,1,4-丁二醇与甲胺的反应。 反应在优化条件下进行,以实现超过90%的高产率 .
化学反应分析
反应类型:
氧化: N-甲基吡咯烷可以发生氧化反应,生成各种氧化产物。
还原: 它可以被还原以形成更简单的胺。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 常用还原剂如氢化铝锂。
取代: 取代反应中使用各种卤化剂和亲核试剂.
形成的主要产物:
氧化: N-甲基吡咯烷的氧化衍生物。
还原: 更简单的胺。
取代: 取代的吡咯烷衍生物.
相似化合物的比较
Pyrrolidine: A similar compound with a five-membered ring structure but without the methyl group.
N-methyl-2-pyrrolidone: A related compound with a similar structure but with an additional carbonyl group.
Tetrahydropyrrole: A precursor in the synthesis of N-methylpyrrolidine
Uniqueness: N-methylpyrrolidine is unique due to its high reactivity and versatility in various chemical reactions. Its ability to act as a nucleophile and participate in a wide range of reactions makes it a valuable intermediate in both industrial and research applications .
属性
IUPAC Name |
1-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-6-4-2-3-5-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFZOVWCLRSYKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36520-42-0 (hydrochloride), 51368-35-5 (hydrobromide) | |
| Record name | N-Methylpyrrolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8042210 | |
| Record name | N-Methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
| Record name | N-Methylpyrrolidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16033 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
100.0 [mmHg] | |
| Record name | N-Methylpyrrolidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16033 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
120-94-5 | |
| Record name | 1-Methylpyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylpyrrolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-METHYLPYRROLIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrrolidine, 1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.035 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYLPYRROLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06509TZU6C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 1-methylpyrrolidine has a molecular formula of C5H11N and a molecular weight of 85.15 g/mol.
A: Yes, several studies report spectroscopic data for 1-methylpyrrolidine. For example, researchers have used infrared spectroscopy (FTIR), 1H NMR, and 13C NMR to characterize the compound and its complexes. []
A: 1-Methylpyrrolidine can act as a base in organic synthesis. It has been used in sulfur-assisted carbonylation reactions, such as the synthesis of benzo[1,2-d:5,4-d']bis-2(3H)-oxazolone from 4,6-diaminoresorcinol dihydrochloride with carbon monoxide. []
A: While other bases like triethylamine can be used in similar reactions, 1-methylpyrrolidine has shown superior performance in certain cases. For example, it was crucial for the high-yield synthesis of 2,6-dimercaptobenzo[1,2-d:5,4-d']bisoxazole from 4,6-diaminoresorcinol dihydrochloride with carbon disulfide. []
A: Yes, it can be used to synthesize polymers. Researchers have synthesized polyamide and copolyamides using 1-methylpyrrolidine-2,5-di-β-propionic acid, a derivative of 1-methylpyrrolidine. These polymers displayed interesting properties like fiber-forming abilities and unique dyeing characteristics. []
A: Yes, computational studies, including energy minimization calculations, were used to understand the behavior of 1-methylpyrrolidine as a structure-directing agent in the synthesis of layered silicate MCM-47. These studies revealed the role of 1-methylpyrrolidine in the unique stacking arrangement of ferrierite sheets within the material. []
A: Researchers successfully synthesized a novel extra-large pore aluminophosphate zeotype material using 1-methylpyrrolidine as both a solvent and a template. The study highlights the influence of fluoride ions on framework formation and the structural relationship between the synthesized material and sodalite. []
A: In the development of selective serotonin-2 receptor ligands, a series of [2-(O-phenylalkyl)phenoxy]alkylamines were synthesized, including various 1-methylpyrrolidine derivatives. Modifications to the phenylalkyl and phenoxy moieties significantly influenced their binding affinities for serotonin-2 and dopamine-2 receptors. []
A: Researchers frequently employ a combination of techniques including:* Spectroscopy: FTIR, 1H NMR, 13C NMR for structural elucidation. []* Chromatography: Gas chromatography-mass spectrometry (GC-MS) is used to analyze the volatile components of materials, including those derived from 1-methylpyrrolidine. []* X-ray crystallography: This technique elucidates the three-dimensional structure of crystalline 1-methylpyrrolidine derivatives and provides insights into their molecular arrangements. []
A: One example is the development of R-102444, a lauryl ester prodrug of the serotonin-2 receptor antagonist (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxylethyl] -1-methylpyrrolidine hydrochloride. This prodrug strategy aimed to improve the compound's stability and reduce gastric irritation compared to the parent compound. []
A: Yes, 1-methylpyrrolidine is a common precursor for preparing second-generation ionic liquids. Researchers have synthesized various ionic liquids by reacting 1-methylpyrrolidine with different chloroalkanes. These ionic liquids exhibit promising characteristics such as high thermal stability and low melting points, making them suitable for applications in various fields like organic synthesis, dye-sensitized solar cells, and gas chromatography. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
